molecular formula C20H26N2O2 B190527 阿吉莫林 CAS No. 4360-12-7

阿吉莫林

货号 B190527
CAS 编号: 4360-12-7
分子量: 326.4 g/mol
InChI 键: CJDRUOGAGYHKKD-FYGXBCQKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ajmaline is an alkaloid classified as a 1-A antiarrhythmic agent . It is often used to induce arrhythmic contraction in patients suspected of having Brugada syndrome . The compound was first isolated from the roots of Rauvolfia serpentina . It can be found in most species of the genus Rauvolfia as well as Catharanthus roseus .


Synthesis Analysis

Ajmaline is a monoterpenoid indole alkaloid, composed of an indole from tryptophan and a terpenoid from iridoid glucoside secologanin . Tryptophan decarboxylase (TDC) remodels tryptophan into tryptamine. Strictosidine synthase (STR) uses a Pictet–Spengler reaction to form strictosidine from tryptamine and secologanin .


Molecular Structure Analysis

Ajmaline has a complex structure based on a six-membered ring system harbouring nine chiral carbon atoms . The molecular weight is 326.43 g/mol and the molecular formula is C20H26N2O2 .


Chemical Reactions Analysis

Ajmaline is a class 1A antiarrhythmic agent that interferes with the sodium channel . It also acts on potassium and calcium currents, as well as mitochondria and metabolic pathways .


Physical And Chemical Properties Analysis

Ajmaline is a small molecule with an average weight of 326.4326 and a mono-isotopic weight of 326.199428086 . Its chemical formula is C20H26N2O2 .

科学研究应用

1. 抗心律失常特性及对钾通道的作用阿吉莫林因其 Ia 类抗心律失常特性而得到认可,主要用于治疗室性心动过速。其作用机制包括阻断人醚类相关基因 (HERG) 钾通道,该通道在心脏复极中起着至关重要的作用。阿吉莫林对这些通道的阻断作用既可以提高其抗心律失常疗效,也可以增加其促心律失常的可能性。这是理解阿吉莫林在治疗心脏心律失常中作用的重要发现 (Kiesecker 等人,2004 年)

2. 对房室结的影响阿吉莫林已被证明可以改变房室 (AV) 结的速率依赖性特性。它以速率依赖性方式降低 AV 结的促进和疲劳,并延长有效不应期。这些作用对于理解阿吉莫林在实验性 AV 折返性心动过速中的作用及其终止折返性室上性心动过速的能力至关重要 (Nayebpour 等人,2001 年)

3. 在 Brugada 综合征中的作用阿吉莫林用于揭示 1 型 Brugada 综合征心电图模式,有助于诊断该综合征。它不仅仅是一个钠通道阻滞剂;阿吉莫林还影响钾和钙电流,以及线粒体和代谢途径。阿吉莫林的这种更广泛的影响对于理解其在 Brugada 综合征复杂机制中的作用至关重要 (Monasky 等人,2021 年)

4. 阿吉莫林生物合成途径的分子结构阿吉莫林在蛇根木中的生物合成途径涉及大约 15 种酶,已得到广泛研究。了解这些酶的分子结构可以深入了解阿吉莫林的复杂结构及其生物合成。这项研究有助于蛋白质工程和创造新的生物碱 (Stöckigt 等人,2007 年)

5. Brugada 综合征中的心脏簇反应在使用人类诱导多能干细胞 (hiPSC) 衍生的心肌细胞进行的研究中,发现阿吉莫林可以阻断 INa 和 IKr 电流。本研究旨在确定阿吉莫林在 hiPSC 衍生的心肌细胞中的作用模式,并建立 Brugada 综合征模型,以测试患者和对照之间阿吉莫林反应的差异。了解阿吉莫林在细胞水平上的影响有助于理解其在 Brugada 综合征治疗中的作用 (Miller 等人,2017 年)

作用机制

Target of Action

The primary target of (+)-Ajmaline is the sodium channels in the heart. These channels play a crucial role in the propagation of action potentials in cardiac cells, which is essential for the normal rhythm and contractility of the heart .

Mode of Action

(+)-Ajmaline interacts with its target by binding to the sodium channels and inhibiting their activity. This results in a decrease in the influx of sodium ions during the depolarization phase of the action potential. Consequently, the action potential duration is prolonged, and the excitability of the cardiac cells is reduced .

Biochemical Pathways

The action of (+)-Ajmaline affects the cardiac conduction system . By inhibiting sodium channels, it slows down the propagation of action potentials, particularly in the atria, the atrioventricular node, and the ventricles. This leads to a prolongation of the PR interval and the QRS complex on the electrocardiogram, reflecting a delay in atrial and ventricular depolarization .

Pharmacokinetics

The pharmacokinetics of (+)-Ajmaline involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is absorbed from the gastrointestinal tract. It is widely distributed in the body, particularly in cardiac tissues due to its lipophilic nature. (+)-Ajmaline is metabolized in the liver and excreted in the urine. The bioavailability of (+)-Ajmaline may be influenced by factors such as the presence of food in the stomach, the pH of the gastrointestinal tract, and the function of the liver and kidneys .

Result of Action

The molecular and cellular effects of (+)-Ajmaline’s action include a decrease in the heart rate (bradycardia), a delay in the conduction of electrical signals in the heart (prolongation of the PR interval and QRS complex), and a potential reduction in the force of cardiac contraction. These effects can help to restore normal heart rhythm in conditions such as atrial fibrillation and supraventricular tachycardia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (+)-Ajmaline. For instance, changes in body temperature, pH, and electrolyte levels can affect the function of sodium channels and thus the action of (+)-Ajmaline. Furthermore, the presence of other drugs can influence the absorption, distribution, metabolism, and excretion of (+)-Ajmaline, potentially leading to drug-drug interactions .

安全和危害

Ajmaline is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

属性

IUPAC Name

(1R,9R,10S,12R,13S,14R,16S,17S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3/t10-,11-,14-,15-,16-,17-,18+,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDRUOGAGYHKKD-RQBLFBSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@@H]2C[C@H]3[C@H]4[C@@]5(C[C@@H]([C@H]2[C@H]5O)N3[C@@H]1O)C6=CC=CC=C6N4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4360-12-7
Record name Ajmaline [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004360127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ajmaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.219
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AJMALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PON08459R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ajmaline
Reactant of Route 2
Ajmaline
Reactant of Route 3
Ajmaline
Reactant of Route 4
Ajmaline
Reactant of Route 5
Ajmaline
Reactant of Route 6
Ajmaline

Q & A

ANone: Ajmaline exerts its antiarrhythmic effects primarily by blocking voltage-gated sodium channels in the heart. [, , ] This blockade predominantly affects phase 0 of the cardiac action potential, slowing down the rapid depolarization phase. []

ANone: Yes, research suggests that ajmaline also inhibits potassium and calcium currents. Studies have shown inhibitory effects on the inward rectifying potassium current (IK1), delayed rectifier potassium current (IKr), and the L-type calcium current (ICa-L). [, ]

ANone: By blocking sodium channels, ajmaline prolongs the effective refractory period of the heart, making it less susceptible to reentrant arrhythmias. [] This effect is particularly pronounced in the right ventricular outflow tract (RVOT), explaining its use in diagnosing Brugada syndrome (BrS). [, ]

ANone: While sodium channel blockade is considered the primary mechanism, ajmaline's inhibitory effects on potassium and calcium currents may contribute to its overall antiarrhythmic profile by prolonging action potential duration and influencing repolarization. [, ]

ANone: The molecular formula of ajmaline is C20H26N2O2, and its molecular weight is 326.43 g/mol. [, ]

ANone: Ajmaline is known to be unstable in plasma, especially during extraction procedures, requiring specific handling and analytical methods. [] One study used neostigmine to block plasma esterases and improve stability during analysis. []

ANone: Ajmaline is not typically used for its catalytic properties, as it is primarily known for its pharmacological activity as an antiarrhythmic agent.

ANone: While computational studies on ajmaline are limited in the provided research, these methods could be valuable for exploring its interactions with ion channels and predicting the effects of structural modifications on its activity.

ANone: Specific structural features of ajmaline contribute to its binding affinity for sodium channels. Modifications to its structure, such as the addition of a chloroacetyl group, can alter its pharmacokinetic properties and potentially influence its activity. [, ]

ANone: Yes, several derivatives, including N-propylajmaline (NPA) and di-monochloracetylajmaline (DCAA), have been studied. NPA was found to be more potent than ajmaline in prolonging the refractory period in guinea pig atria and inhibiting aconitine-induced arrhythmias in rats. []

ANone: Ajmaline's instability in plasma presents a challenge for its formulation. Strategies to improve its stability and bioavailability could involve chemical modifications, development of prodrugs, or exploration of different drug delivery systems.

ANone: Ajmaline exhibits a multi-compartment pharmacokinetic profile. Following oral administration, its peak blood level is achieved rapidly, and it is then distributed to various tissues, including the heart. [, ]

ANone: Ajmaline is metabolized primarily by hydrolysis, and its major metabolite is ajmaline N-oxide. It is mainly eliminated via the kidneys, with a half-life of approximately 100 minutes after intravenous administration in cats. []

ANone: Yes, renal dysfunction has been shown to significantly increase the bioavailability of ajmaline in rats. This effect is attributed to a combination of reduced hepatic extraction and increased absorption from the intestine. []

ANone: Yes, quinidine has been shown to significantly increase the plasma concentration of ajmaline by inhibiting its presystemic elimination in the intestine and liver. [, ] This interaction highlights the importance of considering potential drug-drug interactions in clinical settings.

ANone: Studies have utilized isolated animal hearts, cell cultures, and animal models of arrhythmias to investigate ajmaline's effects. [, , , ] For instance, it has demonstrated efficacy in suppressing aconitine-induced arrhythmias in rats and reducing the frequency of ventricular premature beats in cats.

ANone: Yes, while not as widely used as other antiarrhythmic agents, ajmaline has been investigated in clinical trials for treating various arrhythmias, including supraventricular tachycardia and ventricular tachycardia. [, , ]

ANone: Information on specific resistance mechanisms to ajmaline and its potential cross-resistance with other antiarrhythmic drugs is limited in the provided research.

ANone: Ajmaline, particularly at high doses, can cause adverse effects, including hypotension, bradycardia, and prolongation of the PR, QRS, and QT intervals on the electrocardiogram (ECG). [, ]

ANone: High-performance liquid chromatography (HPLC) is frequently employed to determine ajmaline concentrations in plasma and urine. [] Due to ajmaline's instability, specific precautions, such as pharmacological inhibition of esterases, may be necessary during sample preparation and analysis.

ANone: Information on the environmental impact and degradation of ajmaline is not available in the provided research.

ANone: The dissolution rate of ajmaline can influence its absorption and overall bioavailability. Coprecipitates of ajmaline with polyvinylpyrrolidone (PVP) have demonstrated significantly enhanced dissolution rates compared to ajmaline alone, suggesting a potential strategy for improving its bioavailability. []

ANone: While most research focuses on ajmaline's pharmacological properties, one study demonstrated that rabbits immunized with an ajmaline derivative coupled to bovine serum albumin showed delayed toxicity and increased survival time compared to controls when challenged with ajmaline. [] This suggests a potential for inducing immunological protection against ajmaline toxicity.

ANone: Specific details on ajmaline's interactions with drug transporters are not discussed in the provided research.

ANone: The provided research does not include information on ajmaline's potential to induce or inhibit drug-metabolizing enzymes.

ANone: Yes, other Class I antiarrhythmic drugs like propafenone and flecainide can also be used to unmask BrS, although ajmaline is considered more effective. [, , ] The choice of treatment depends on various factors, including the specific type of arrhythmia, patient characteristics, and potential drug interactions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。